Bis[4-(ethoxycarbonyl)phenyl] hexanedioate
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Overview
Description
Bis[4-(ethoxycarbonyl)phenyl] hexanedioate: is a chemical compound with the molecular formula C24H26O8 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to phenyl rings, connected by a hexanedioate linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and hexanedioic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of activated carbonates can facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is used as a building block in organic synthesis. It is employed in the preparation of polycarbonates and other polymeric materials .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its unique structure allows for the attachment of various functional groups, making it suitable for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate .
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane .
Uniqueness: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is unique due to its specific ester linkage and the presence of ethoxycarbonyl groups.
Properties
CAS No. |
105653-01-8 |
---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
bis(4-ethoxycarbonylphenyl) hexanedioate |
InChI |
InChI=1S/C24H26O8/c1-3-29-23(27)17-9-13-19(14-10-17)31-21(25)7-5-6-8-22(26)32-20-15-11-18(12-16-20)24(28)30-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
HTWNWKXDLQUZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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